molecular formula C13H17N3O B8694807 5,7-Dimethyl-2-(1-piperazinyl)benzoxazole CAS No. 199292-76-7

5,7-Dimethyl-2-(1-piperazinyl)benzoxazole

Cat. No. B8694807
M. Wt: 231.29 g/mol
InChI Key: WRDXLOOVDBHBLW-UHFFFAOYSA-N
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Patent
US06297246B1

Procedure details

A 50 mg portion of 5,7-dimethyl-2-mercaptobenzoxazole was dissolved in 5 ml of nitromethane, and the solution was mixed with 240 mg of piperazine and heated under reflux for 12 hours. The solvent was concentrated under a reduced pressure, and the residual oily matter was mixed with saturated sodium bicarbonate aqueous solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried with magnesium sulfate, and then the solvent was evaporated under a reduced pressure. Thereafter, the thus obtained mixture was purified by a silica gel column chromatography (chloroform:methanol=20:1) to obtain the title compound (35 mg) in white color.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5]2[O:9][C:8](S)=[N:7][C:6]=2[CH:11]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>[N+](C)([O-])=O>[CH3:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5]2[O:9][C:8]([N:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)=[N:7][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C2=C(N=C(O2)S)C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
the residual oily matter was mixed with saturated sodium bicarbonate aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
Thereafter, the thus obtained mixture was purified by a silica gel column chromatography (chloroform:methanol=20:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C2=C(N=C(O2)N2CCNCC2)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.